2-Chloroethyl-2,3,4,6-tetra-O-acetyl-A-D-mannopyranoside
Overview
Description
2-Chloroethyl-2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside is a chemical compound commonly used as a substrate or recompound in biomedical research and pharmaceutical development . This compound plays a vital role in the synthesis and modification of drugs targeting diseases associated with aberrant protein glycosylation, such as cancer, autoimmune disorders, and neurodegenerative diseases .
Synthesis Analysis
The synthesis of 2-Chloroethyl-2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside involves specific reaction conditions with boron trifluoride diethyl etherate in dichloromethane at -78°C for 1 hour . Carbohydrate conjugation can also be achieved by the reaction of 2-aminoethyl glycosides with carboxylic acids through peptide coupling methodologies .Molecular Structure Analysis
The molecular formula of 2-Chloroethyl-2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside is C16H23ClO10 . The IUPAC name is [(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-(2-chloroethoxy)oxan-2-yl]methyl acetate .Chemical Reactions Analysis
2-Chloroethyl glycosides are useful intermediates in the preparation of the corresponding 2-azidoethyl and 2-aminoethyl glycosides . They are often used to generate multivalent displays of glycosides by grafting the azido derivative to alkyne-modified scaffolds by means of Cu-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .Physical And Chemical Properties Analysis
The molecular weight of 2-Chloroethyl-2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside is 410.8 . It appears as a white crystalline solid .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Monodeoxyfluorinated Methyl and 4-Nitrophenyl α-D-Mannobiosides : Researchers Khan, Jain, Abbas, and Matta (1990) explored the synthesis of various mannobiosides, including derivatives involving 2-Chloroethyl-2,3,4,6-tetra-O-acetyl-A-D-mannopyranoside. This study contributes to the understanding of how such compounds can be synthesized and their potential applications in chemical synthesis (Khan, Jain, Abbas, & Matta, 1990).
Structural Properties and Bond Analysis : Turney, Zhang, Oliver, and Serianni (2019) examined the crystal structures of various mannopyranosyl rings, including derivatives of 2-Chloroethyl-2,3,4,6-tetra-O-acetyl-A-D-mannopyranoside. Their research offers insights into how O-acetylation affects bond lengths, angles, and torsion angles in these structures, which is crucial for understanding their chemical behavior and potential applications (Turney, Zhang, Oliver, & Serianni, 2019).
Synthesis of Oligosaccharides : Zhu and Kong (2001) focused on the synthesis of alpha-(1→6)-linked mannose oligosaccharides using sugar trichloroacetimidates, which include 2-Chloroethyl-2,3,4,6-tetra-O-acetyl-A-D-mannopyranoside derivatives. This research is significant for the development of complex carbohydrates and has implications in the study of biological systems and potential pharmaceutical applications (Zhu & Kong, 2001).
Application in Biological Studies
Synthetic Antigens and Biological Significance : Khan, Piskorz, and Matta (1994) investigated the synthesis of various antigens using mannopyranoside derivatives, including 2-Chloroethyl-2,3,4,6-tetra-O-acetyl-A-D-mannopyranoside. This study is vital for understanding how these compounds can be used in the synthesis of biologically significant molecules, potentially impacting vaccine development and immunological research (Khan, Piskorz, & Matta, 1994).
Carbosilane Dendrimers with Peripheral Mannose : Mori, Hatano, Matsuoka, Esumi, Toone, and Terunuma (2005) synthesized carbosilane dendrimers having peripheral mannose and mannobiose, utilizing derivatives of 2-Chloroethyl-2,3,4,6-tetra-O-acetyl-A-D-mannopyranoside. Their research provides insights into the use of these compounds in the creation of dendrimers, which have potential applications in drug delivery and nanotechnology (Mori et al., 2005).
Safety And Hazards
It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling this compound . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised . All sources of ignition should be removed, and personnel should be evacuated to safe areas . It is not classified as a dangerous substance according to GHS .
properties
IUPAC Name |
[(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-(2-chloroethoxy)oxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClO10/c1-8(18)23-7-12-13(24-9(2)19)14(25-10(3)20)15(26-11(4)21)16(27-12)22-6-5-17/h12-16H,5-7H2,1-4H3/t12-,13-,14+,15+,16+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFSGFSMIWNIIA-OWYFMNJBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCCCl)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OCCCl)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroethyl-2,3,4,6-tetra-O-acetyl-A-D-mannopyranoside |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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